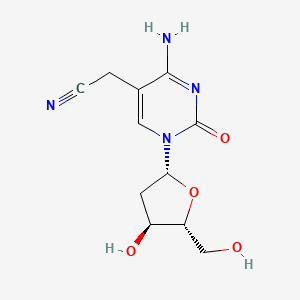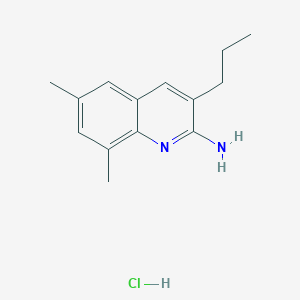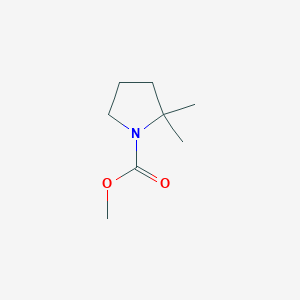
Ethyl 4-amino-2-(aminomethyl)pyrimidine-5-carboxylate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-アミノ-2-(アミノメチル)ピリミジン-5-カルボン酸エチル塩酸塩は、化学、生物学、医学などの様々な分野で潜在的な用途を持つピリミジン誘導体です。この化合物は、エチルエステル基、アミノ基、およびピリミジン環を含むそのユニークな構造によって特徴付けられます。塩酸塩の形は水に対する溶解性を高め、様々な用途に適しています。
準備方法
合成経路と反応条件
4-アミノ-2-(アミノメチル)ピリミジン-5-カルボン酸エチル塩酸塩の合成は、通常、複数のステップを伴います。一般的な方法の1つは、シアン酢酸エチルとグアニジンを反応させて、2-アミノ-4,6-ジヒドロキシピリミジン-5-カルボン酸エチルを生成することから始まります。この中間体は、アミノメチル化とそれに続く塩酸塩への変換を含む一連の反応にかけられます。
工業生産方法
この化合物の工業生産には、収率と純度を最大限に高めるために反応条件の最適化が含まれる場合があります。これには、温度、pH、反応時間の制御が含まれます。触媒と溶媒の使用も、合成プロセスの効率を高める上で重要な役割を果たす可能性があります。
化学反応の分析
反応の種類
4-アミノ-2-(アミノメチル)ピリミジン-5-カルボン酸エチル塩酸塩は、次のような様々な化学反応を起こす可能性があります。
酸化: アミノ基は酸化されてニトロ誘導体を生成することができます。
還元: この化合物は、対応するアミンを生成するために還元することができます。
置換: アミノ基は求核置換反応に関与することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムなどがあります。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤がよく使用されます。
置換: 求核置換反応には、ハロアルカンやアシルクロリドなどの試薬が関与する場合があります。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はニトロ誘導体を生成する可能性がありますが、還元は第一級または第二級アミンを生成する可能性があります。
科学研究への応用
4-アミノ
科学的研究の応用
Ethyl 4-amino
特性
分子式 |
C8H13ClN4O2 |
|---|---|
分子量 |
232.67 g/mol |
IUPAC名 |
ethyl 4-amino-2-(aminomethyl)pyrimidine-5-carboxylate;hydrochloride |
InChI |
InChI=1S/C8H12N4O2.ClH/c1-2-14-8(13)5-4-11-6(3-9)12-7(5)10;/h4H,2-3,9H2,1H3,(H2,10,11,12);1H |
InChIキー |
LKMIQRFPCLBUFN-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CN=C(N=C1N)CN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(2S)-4-Methyl-5-oxomorpholin-2-yl]phenyl benzenesulfonate](/img/structure/B12634371.png)
![ethyl 3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-3-oxopropanoate](/img/structure/B12634372.png)
![5-bromo-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-2-(1H-tetrazol-1-yl)benzamide](/img/structure/B12634384.png)




![1H-Pyrrolo[2,3-b]pyridine, 3-chloro-1-(phenylsulfonyl)-](/img/structure/B12634423.png)
![3-[4-(benzyloxy)-3-methoxyphenyl]-5-(4-bromophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12634434.png)
![Benzenesulfonamide, 4-ethoxy-N-[3-(methoxymethyl)phenyl]-3-(1-piperazinyl)-](/img/structure/B12634435.png)

![3-(3,4-dimethoxybenzyl)-6-[2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)ethyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12634443.png)


